molecular formula C7H5BrClFZn B6334252 3-Chloro-2-fluorobenzylzinc bromide CAS No. 869893-91-4

3-Chloro-2-fluorobenzylzinc bromide

Cat. No.: B6334252
CAS No.: 869893-91-4
M. Wt: 288.8 g/mol
InChI Key: FCWHIPBTQJOEMC-UHFFFAOYSA-M
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Chemical Reactions Analysis

3-Chloro-2-fluorobenzylzinc bromide is a versatile reagent that undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with organic halides or pseudohalides.

    Addition Reactions: It can add to carbonyl compounds to form alcohols or other functional groups.

Common reagents and conditions used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). Major products formed from these reactions depend on the specific substrates and reaction conditions employed .

Scientific Research Applications

3-Chloro-2-fluorobenzylzinc bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluorobenzylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. This reactivity is facilitated by the presence of the chloro and fluoro substituents, which can influence the electronic properties of the molecule and enhance its reactivity .

Comparison with Similar Compounds

3-Chloro-2-fluorobenzylzinc bromide can be compared with other similar organozinc compounds, such as:

  • 3-Chlorobenzylzinc bromide
  • 2-Fluorobenzylzinc bromide
  • 3-Bromo-2-fluorobenzylzinc bromide

These compounds share similar reactivity patterns but differ in their substituent groups, which can affect their reactivity and selectivity in chemical reactions. The presence of both chloro and fluoro substituents in this compound makes it unique and potentially more versatile in certain synthetic applications .

Properties

IUPAC Name

bromozinc(1+);1-chloro-2-fluoro-3-methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF.BrH.Zn/c1-5-3-2-4-6(8)7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWHIPBTQJOEMC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C(=CC=C1)Cl)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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